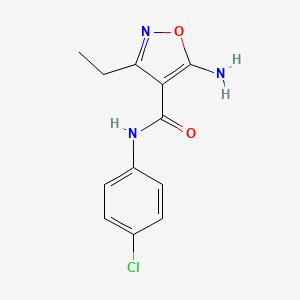![molecular formula C17H18ClN3 B5600250 9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)
9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a useful research compound. Its molecular formula is C17H18ClN3 and its molecular weight is 299.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1189253 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ferroelectricity and Antiferroelectricity in Benzimidazoles
Benzimidazoles, including compounds like 2-methylbenzimidazole, have been identified for their ferroelectric and antiferroelectric properties, which are critical for developing lead- and rare-metal-free ferroelectric devices. The imidazole unit's chemical stability and its ability to form dipolar chains through proton tautomerization make these compounds suitable for various electronic applications, including memory devices and sensors. This study underscores the potential of benzimidazole derivatives in electronic device engineering due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).
Antibacterial and Cytotoxicity Studies
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds, particularly those involving N-heterocyclic carbene-silver complexes, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on cancer cell lines. This suggests potential applications in developing new antimicrobial agents and anticancer drugs (Patil et al., 2011).
Synthesis and Drug Development
Research into benzimidazole derivatives has led to the development of novel synthetic methods that facilitate the creation of these compounds, which can be used in drug development. For example, the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization offers a pathway to creating amino acid mimetics with a C-terminal imidazole, highlighting the versatility and potential pharmaceutical applications of benzimidazole derivatives (Zaman et al., 2005).
Antineoplastic Activity
Studies on benzimidazole condensed ring systems have uncovered compounds with antineoplastic activity, offering insights into the potential therapeutic applications of benzimidazole derivatives in cancer treatment. These compounds have shown varying degrees of efficacy in inhibiting cancer cell growth, suggesting their utility in developing new anticancer drugs (Abdel-Hafez, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.ClH/c1-13-6-2-3-7-14(13)12-20-16-9-5-4-8-15(16)19-11-10-18-17(19)20;/h2-9H,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMIWXFXMDNVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N4C2=NCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)
![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5600173.png)
![4-(1,3-dioxoisoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)


![N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide](/img/structure/B5600206.png)

![N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE](/img/structure/B5600234.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5600235.png)
![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)
![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)
![N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B5600269.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
